molecular formula C21H16N2O6 B1222250 10,11-Methylenedioxy-20(RS)-camptothecin CAS No. 94898-61-0

10,11-Methylenedioxy-20(RS)-camptothecin

Cat. No. B1222250
CAS RN: 94898-61-0
M. Wt: 392.4 g/mol
InChI Key: RPFYDENHBPRCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Methylenedioxy-20(RS)-camptothecin, also known as 7-METHYL-10,11-METHYLENEDIOXY-20(S)-CPT, is a chemical compound with the molecular formula C22H18N2O6 . It is a derivative of camptothecin, a type of quinoline alkaloid .


Molecular Structure Analysis

The molecular structure of 10,11-Methylenedioxy-20(RS)-camptothecin is described as 10h-1,3-dioxolo(4,5-g)pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-8,11(7h,13h)-dione, 7-ethyl . This indicates a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

The molecular weight of 10,11-Methylenedioxy-20(RS)-camptothecin is 406.3881 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

DNA Topoisomerase I Inhibition

10,11-Methylenedioxy-20(RS)-camptothecin has been identified as a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Studies have shown that this compound, along with its analogues, effectively stabilizes topoisomerase I-DNA cleavable complexes, which is directly proportional to its cytotoxicity and antitumor activity (Hsiang et al., 1989). Similarly, its efficacy in inducing DNA damage, specifically DNA single-strand breaks, has been correlated with its cytotoxic potency in human colon carcinoma cells (O'Connor et al., 1990).

Antitumor Efficacy

The antitumor efficacy of 10,11-methylenedioxy-camptothecin (FL118) and its derivatives has been extensively studied in various cancer models. Novel FL118 glycoside derivatives, designed to improve antitumor efficacy, showed significant activities in vitro and in vivo, particularly against prostate cancer cells. These derivatives were found to inhibit survivin expression and induce apoptosis and G2/M phase cell cycle arrest (Wu et al., 2019). Additionally, other studies have demonstrated the potential of 10,11-Methylenedioxy-20(RS)-camptothecin and its analogues in treating gliomas and other solid tumors due to their increased potency and stability (Sampath et al., 2003).

Pharmacokinetics and Cellular Uptake

Understanding the pharmacokinetics and cellular uptake mechanisms of 10,11-Methylenedioxy-20(RS)-camptothecin and its derivatives is crucial for optimizing their therapeutic potential. Investigations into the cellular uptake and transport of these compounds in different cell models, including 2D and 3D models, have shown variations in cytotoxicity and drug resistance patterns. For instance, the novel derivatives FL118 (10,11-methylenedioxy-20(S)-camptothecin) and 9-Q20 showed different uptake capacities and mechanisms in 2D and 3D cell models, highlighting the importance of these models in drug sensitivity and resistance studies (Weng et al., 2019).

properties

IUPAC Name

5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYDENHBPRCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Methylenedioxy-20(RS)-camptothecin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Methylenedioxy-20(RS)-camptothecin
Reactant of Route 2
10,11-Methylenedioxy-20(RS)-camptothecin
Reactant of Route 3
10,11-Methylenedioxy-20(RS)-camptothecin
Reactant of Route 4
10,11-Methylenedioxy-20(RS)-camptothecin
Reactant of Route 5
10,11-Methylenedioxy-20(RS)-camptothecin
Reactant of Route 6
10,11-Methylenedioxy-20(RS)-camptothecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.